

In-Depth Technical Guide to the Spectral Data of Fluoro(phenylthio)acetonitrile

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Compound of Interest

Compound Name: Fluoro(phenylthio)acetonitrile

Cat. No.: B142568

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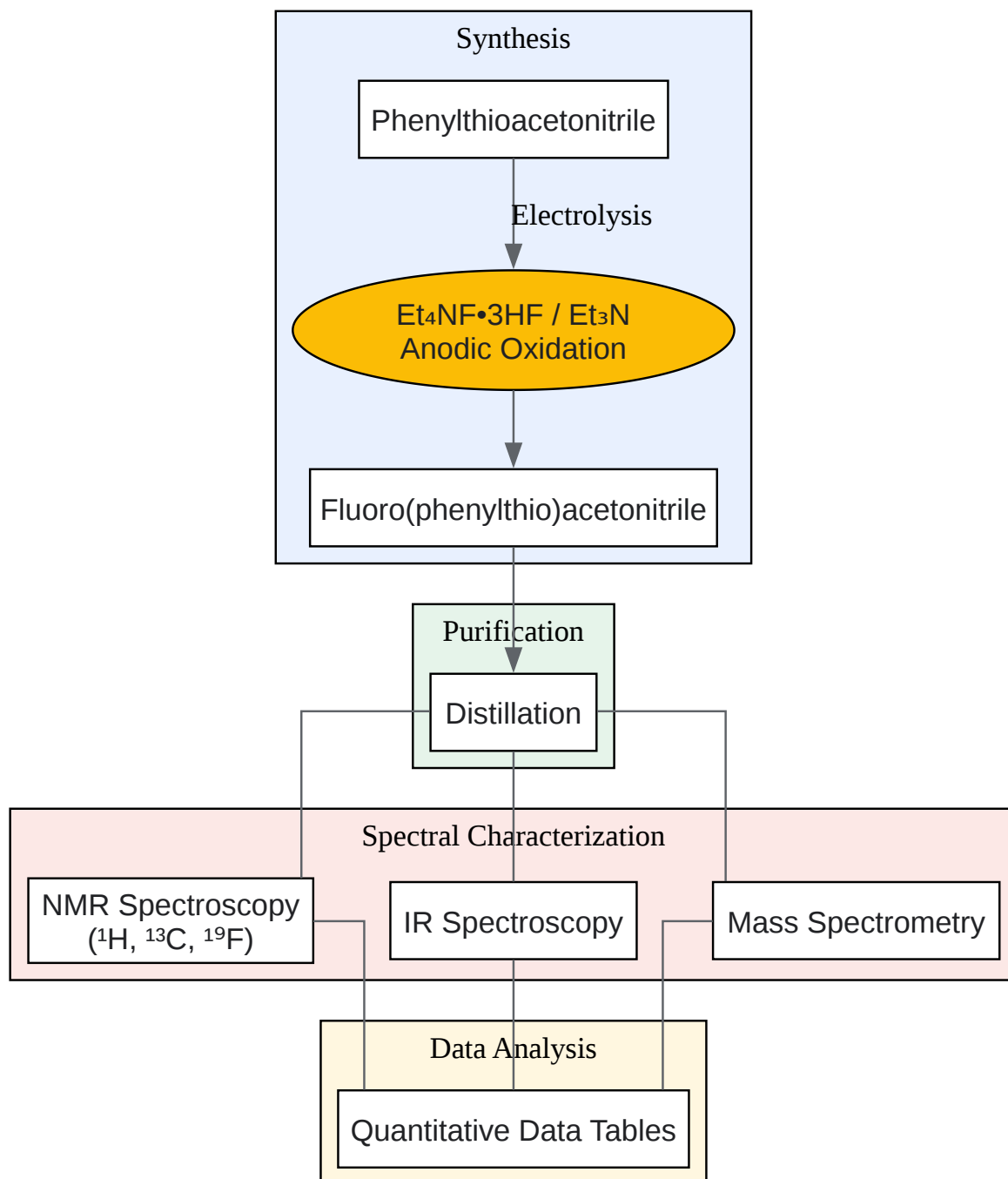
This technical guide provides a comprehensive overview of the spectral data for **Fluoro(phenylthio)acetonitrile** (C_8H_6FNS), a versatile reagent in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral characterization.

Introduction

Fluoro(phenylthio)acetonitrile is a fluorinated organic compound containing a nitrile and a phenylthio group. The presence of the fluorine atom at the α -position to the nitrile group significantly influences its chemical reactivity, making it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. Accurate and detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. This guide summarizes the key spectral features of **Fluoro(phenylthio)acetonitrile**, providing a valuable resource for researchers utilizing this compound in their work.

Synthesis and Spectral Characterization Workflow

The synthesis of **Fluoro(phenylthio)acetonitrile** is typically achieved through the anodic monofluorination of phenylthioacetonitrile. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compound.



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